molecular formula C7H13BrO B1376199 4-(1-Bromoethyl)oxane CAS No. 1506954-36-4

4-(1-Bromoethyl)oxane

Cat. No.: B1376199
CAS No.: 1506954-36-4
M. Wt: 193.08 g/mol
InChI Key: WDRQHIKCGHXQRX-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)oxane is an organic compound with the chemical formula C7H13BrO . It belongs to the family of alkyl ethers, which are widely used in industrial, agricultural, and medicinal applications.


Synthesis Analysis

The synthesis of oxetane derivatives, such as this compound, has been a subject of numerous studies. These studies have relied on both established synthetic methods and the development of numerous new methodologies for oxetane synthesis and incorporation .


Molecular Structure Analysis

The this compound molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 1 ether (aliphatic) . The molecule contains a total of 22 atoms: 13 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .


Chemical Reactions Analysis

The four-membered oxetane ring, a key component of this compound, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.08 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 1 rotatable bond. The exact mass and monoisotopic mass of the molecule is 192.01498 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-(1-Bromoethyl)oxane is utilized in the synthesis of various sulfides to sulfoxides, highlighting its role in selective oxidation reactions (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
  • It is instrumental in the creation of reactive polymers and oligomers from cyclic ethers and cyclic sulfides, contributing to the development of materials like polyether-urethane hydrogels with applications in biomaterials or contact lenses (Shih & Tirrell, 1984).

Environmental and Health Impact Studies

  • Studies have explored the environmental and health impacts of compounds related to this compound, such as 1-Bromopropane, highlighting the importance of understanding the toxicological profiles of such compounds (Guo et al., 2015).

Chemical Analysis and Structure Elucidation

  • The compound has been analyzed for its role in the Johnson Orthoester Claisen Rearrangement, contributing to the understanding of organic synthesis mechanisms and molecular structures (Parvez, Yadav, & Senthil, 2001).

Application in Advanced Oxidation Processes

  • Its relevance in advanced oxidation processes, particularly in the treatment of recalcitrant contaminants like 1,4-dioxane, has been investigated. This showcases its potential in environmental remediation techniques (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).

Role in Medicinal Chemistry

  • The compound's derivatives have been studied in medicinal chemistry for modulating physicochemical properties of small molecules, emphasizing its potential in drug development (Boutureira et al., 2017).

Mechanism of Action

Molecular dynamics simulations have been used to understand the mechanism of action of pollutants like 4-(1-Bromoethyl)oxane. The passive membrane transport of oxetanes was investigated and analyzed thoroughly from structural and energetic points of view .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause severe skin burns and eye damage. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This suggests that 4-(1-Bromoethyl)oxane and similar compounds may have a wide range of applications in the chemical sciences, particularly in medicinal chemistry .

Properties

IUPAC Name

4-(1-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQHIKCGHXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506954-36-4
Record name 4-(1-bromoethyl)oxane
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